molecular formula C21H16ClN3O2 B4651620 N-[(E)-3-(4-chloroanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide

N-[(E)-3-(4-chloroanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide

Cat. No.: B4651620
M. Wt: 377.8 g/mol
InChI Key: JKQIPBXZAUHINV-CPNJWEJPSA-N
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Description

N-[(E)-3-(4-chloroanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide is a complex organic compound that features a benzamide group linked to a pyridine ring through a prop-1-en-2-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-(4-chloroanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Prop-1-en-2-yl Chain: This step involves the formation of a prop-1-en-2-yl chain, which can be achieved through aldol condensation reactions.

    Coupling with 4-Chloroaniline: The 4-chloroaniline is coupled with the intermediate product through a nucleophilic substitution reaction.

    Formation of the Benzamide Group: The final step involves the formation of the benzamide group through the reaction of the intermediate with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-(4-chloroanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroaniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-[(E)-3-(4-chloroanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(E)-3-(4-chloroanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, influencing biological processes such as inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-((4-chloroanilino)carbonyl)-2-(2-chlorophenyl)vinyl)-4-methylbenzamide
  • 2-methyl-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)benzamide

Uniqueness

N-[(E)-3-(4-chloroanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide is unique due to its specific structural features, such as the combination of a pyridine ring and a benzamide group linked through a prop-1-en-2-yl chain. This unique structure contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[(E)-3-(4-chloroanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2/c22-17-8-10-18(11-9-17)24-21(27)19(13-15-5-4-12-23-14-15)25-20(26)16-6-2-1-3-7-16/h1-14H,(H,24,27)(H,25,26)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQIPBXZAUHINV-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CN=CC=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CN=CC=C2)/C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(E)-3-(4-chloroanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide
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N-[(E)-3-(4-chloroanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide
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N-[(E)-3-(4-chloroanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide
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N-[(E)-3-(4-chloroanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide

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